

Application Notes and Protocols for Calcium Phosphate-Mediated Transfection of CHO Cells

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Compound of Interest

Compound Name: *Calcium phosphorylcholine chloride*

Cat. No.: B1346022

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For researchers, scientists, and drug development professionals, calcium phosphate-mediated transfection remains a cost-effective and widely utilized method for introducing foreign DNA into Chinese Hamster Ovary (CHO) cells.[1][2] This document provides a detailed protocol and application notes to ensure successful transient and stable transfections. The procedure is based on the principle of forming a calcium phosphate-DNA co-precipitate, which adheres to the cell surface and is subsequently internalized by the cells, likely through endocytosis.[1][3]

Experimental Protocols

This protocol is optimized for CHO cells and can be adapted for various plate formats.

Materials:

- CHO cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- High-quality plasmid DNA (1 µg/µL)
- 2.5 M CaCl₂
- 2x HEPES-Buffered Saline (HBS), pH 7.05-7.10[4][5]
- Sterile, molecular biology grade water

- 1x Phosphate-Buffered Saline (PBS)
- 15% Glycerol in 1x HBS (for glycerol shock, optional)[3]
- 10% Dimethyl sulfoxide (DMSO) in 1x PBS (for DMSO shock, optional)[3]

Procedure:

Day 1: Cell Seeding

- Twenty-four hours prior to transfection, seed CHO cells in the desired culture vessel.
- Ensure cells reach 50-70% confluence on the day of transfection.[3][6] Seeding densities may need to be optimized based on the growth rate of the specific CHO cell line.[3]

Day 2: Transfection

- One hour before transfection, replace the old medium with fresh, pre-warmed complete growth medium.[7]
- Prepare the DNA-CaCl₂ mixture in a sterile tube. For a 60-mm dish, mix the components in the order listed in Table 2.
- Prepare the 2x HBS in a separate sterile tube.
- Add the DNA-CaCl₂ mixture dropwise to the 2x HBS while gently vortexing or bubbling to ensure the formation of a fine precipitate.
- Incubate the mixture at room temperature for 1 to 25 minutes. Shorter incubation times may lead to higher transfection efficiencies.[7][8]
- Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture dish. Gently swirl the dish to distribute the precipitate.
- Incubate the cells at 37°C in a CO₂ incubator for 6 to 16 hours.[4][2][5] An incubation time of 6 hours followed by a glycerol shock has been shown to be effective for CHO cells.[4][2][5]

Day 3: Post-Transfection Care

- Optional Glycerol/DMSO Shock:
 - Glycerol Shock: Aspirate the medium, wash the cells once with 1x PBS, and add 15% glycerol solution. Incubate for exactly 2 minutes at room temperature.[3] Remove the glycerol and wash again with 1x PBS.
 - DMSO Shock: Aspirate the medium and add 10% DMSO solution. Incubate for 2.5 minutes at room temperature.[3] Remove the DMSO solution.
- Add fresh, pre-warmed complete growth medium to the cells.
- Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before analysis for transient expression or beginning selection for stable cell lines.[3]

Data Presentation

Table 1: Recommended Cell Seeding Densities

Culture Vessel	Seeding Density (cells/vessel)
100-mm dish	1 x 10 ⁶ - 2 x 10 ⁶
60-mm dish	5 x 10 ⁵
6-well plate	1 x 10 ⁵ - 4 x 10 ⁵

Table 2: Reagent Volumes for a 60-mm Dish

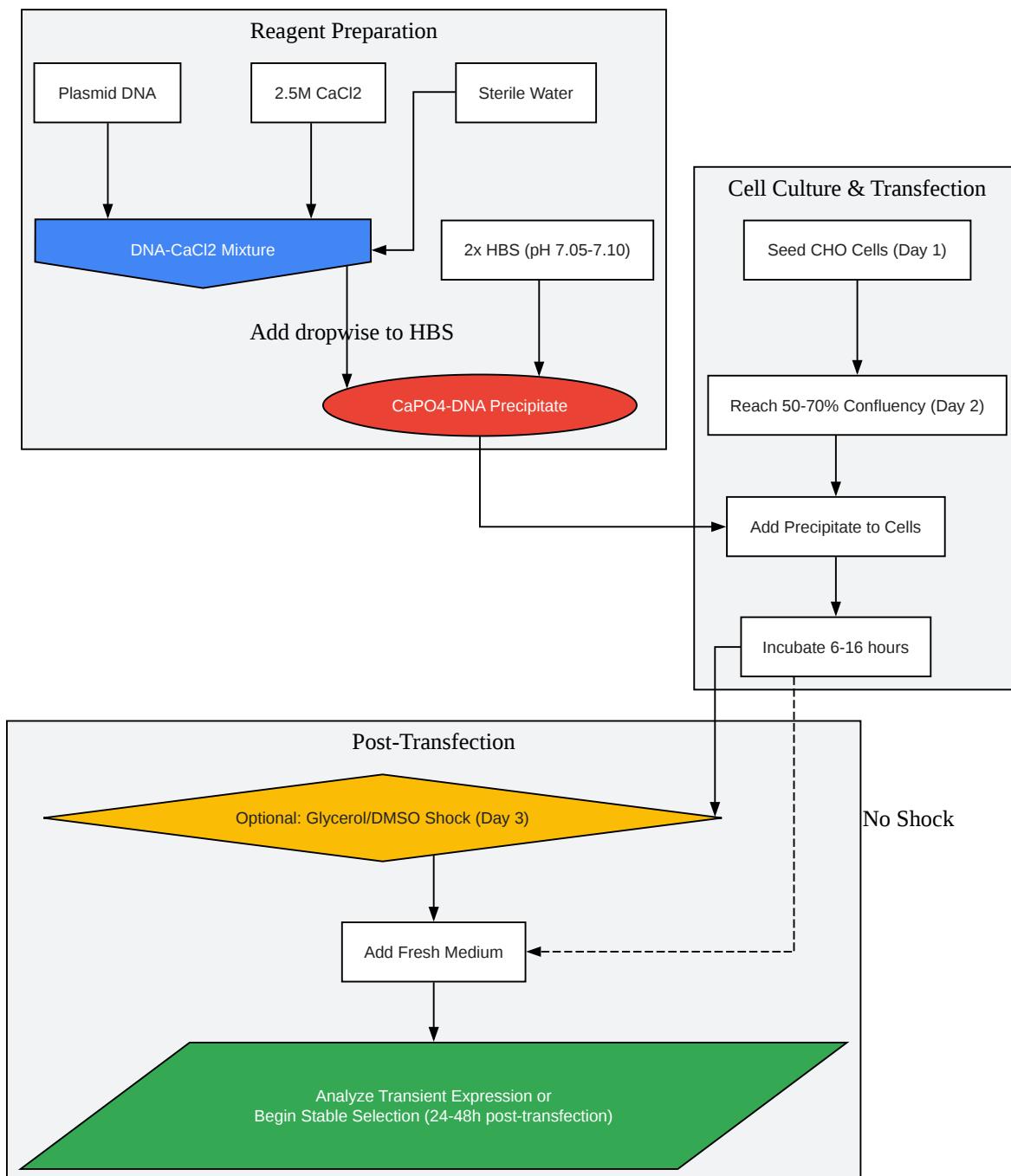
Reagent	Volume
Plasmid DNA (1 µg/µL)	10 - 20 µg
2.5 M CaCl ₂	50 µL
Sterile Water	to a final volume of 250 µL
2x HBS (pH 7.05-7.10)	250 µL

Optimization and Troubleshooting

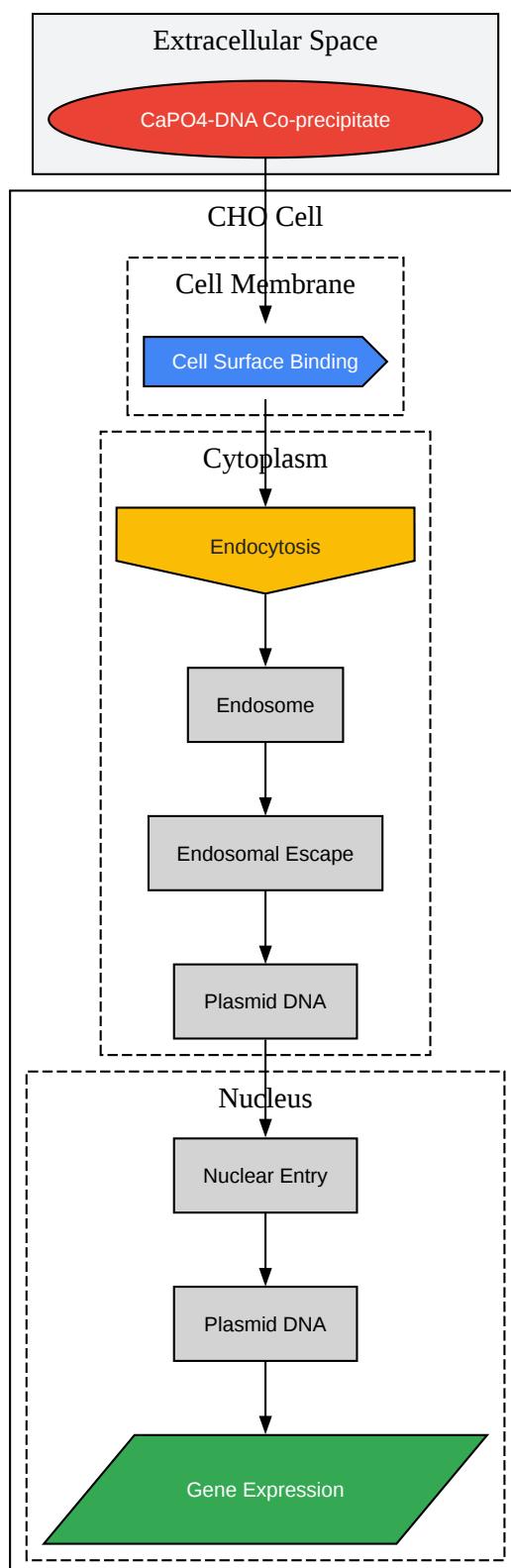
Several factors can influence the success of calcium phosphate transfection:

- DNA Quality: High-purity plasmid DNA is crucial for efficient transfection.[6]
- pH of HBS: The pH of the HBS buffer is critical and should be between 7.05 and 7.10 for optimal results with CHO cells.[4][5]
- Precipitate Formation: The formation of a fine, hazy precipitate is key. Large, clumpy precipitates will not be efficiently taken up by the cells.[3][9]
- Cell Confluence: Overly confluent or sparse cell cultures can lead to reduced transfection efficiency.
- Glycerol/DMSO Shock: While potentially toxic, a glycerol or DMSO shock can significantly increase transfection efficiency in some cell lines, including CHO cells.[1][3][5] The duration of the shock is critical and must be optimized.[3]

Visualizations

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Caption: Experimental workflow for calcium phosphate-mediated transfection of CHO cells.



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